

# Physical and chemical properties of Efavirenz-13C6

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## Compound of Interest

Compound Name: Efavirenz-13C6

Cat. No.: B15557927

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## Efavirenz-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Efavirenz-13C6**, its application in quantitative analysis, and its metabolic pathway. **Efavirenz-13C6** is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The incorporation of six carbon-13 atoms makes it an ideal internal standard for mass spectrometry-based quantification of Efavirenz in biological matrices.<sup>[1][2]</sup>

## Physical and Chemical Properties

Stable isotope labeling with <sup>13</sup>C has a negligible effect on the physicochemical properties of a molecule. Therefore, the physical and chemical properties of **Efavirenz-13C6** are expected to be nearly identical to those of unlabeled Efavirenz.

## General Properties

Property	Value	Reference
Chemical Name	(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a-13C6	[1][3]
Synonyms	DMP 266-13C6, EFV-13C6, L-743,726-13C6	[2]
CAS Number	1261394-62-0	[3]
Appearance	White to slightly pink crystalline powder	[4]

## Physicochemical Data

Property	Value	Reference
Molecular Formula	C <sub>8</sub> <sup>13</sup> C <sub>6</sub> H <sub>9</sub> ClF <sub>3</sub> NO <sub>2</sub>	[1]
Molecular Weight	321.6 g/mol	[1]
Melting Point	136-141 °C (for unlabeled Efavirenz)	[5]
Solubility (unlabeled Efavirenz)	Soluble in methanol, ethanol, acetone, chloroform, and dichloromethane.[6][7] Practically insoluble in water. [7]	
- Ethanol: ~20 mg/mL	[4]	
- DMSO: ~14 mg/mL	[4]	
- Dimethyl formamide (DMF): ~20 mg/mL	[4]	
Storage	Store at -20°C for long-term storage.	[4][8]

## Spectroscopic Data

### Mass Spectrometry

**Efavirenz-13C6** is designed for use in mass spectrometry. The six-dalton mass difference between the labeled and unlabeled compound allows for their distinct detection and quantification.

Table 1: Mass Spectrometry Data for Efavirenz and **Efavirenz-13C6**

Compound	MRM Transition (m/z)	Ionization Mode
Efavirenz	314.2 → 243.9	Negative
Efavirenz-13C6	320.2 → 249.9	Negative

Data from a validated LC-MS/MS method.

### NMR Spectroscopy

While a specific <sup>13</sup>C-NMR spectrum for **Efavirenz-13C6** is not readily available, the chemical shifts for unlabeled Efavirenz provide a reference. The <sup>13</sup>C-labeled carbons in **Efavirenz-13C6** would show characteristic one-bond and two-bond carbon-carbon coupling.

Table 2: <sup>13</sup>C-NMR Chemical Shifts for Unlabeled Efavirenz

Carbon Assignment	Chemical Shift (ppm)
Aromatic Carbons	106 - 148
Carbonyl Carbon	154.3
Trifluoromethyl Carbon	114.6
C-O	79.6
Substituted sp Carbons	74.8 and 89.0
Three-carbon-atom ring	-0.5 - 8

Data obtained from solid-state NMR (ssNMR).[5]

## Experimental Protocols

**Efavirenz-13C6** is primarily used as an internal standard in the quantitative analysis of Efavirenz in biological samples by isotope dilution mass spectrometry.

## Quantification of Efavirenz in Human Plasma using LC-MS/MS

This protocol provides a sensitive and selective method for the determination of Efavirenz in human plasma.

### 3.1.1. Materials and Reagents

- Efavirenz standard
- **Efavirenz-13C6** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Human plasma

### 3.1.2. Sample Preparation

- Prepare a stock solution of **Efavirenz-13C6** (1 mg/mL) in 1% formic acid in acetonitrile.
- Prepare a working internal standard solution by diluting the stock solution to a final concentration of 10 ng/mL in 0.1% formic acid in acetonitrile.
- To 50 µL of human plasma sample, add a specified amount of the internal standard working solution.
- Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

- Vortex and centrifuge the samples.
- Dilute the supernatant with water before injection into the LC-MS/MS system.

### 3.1.3. Liquid Chromatography Conditions

- HPLC System: A high-performance liquid chromatography system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A gradient elution program is used to separate the analyte from matrix components.
- Injection Volume: A small volume (e.g., 5-10  $\mu$ L) of the prepared sample.
- Run Time: Approximately 5 minutes.

### 3.1.4. Mass Spectrometry Conditions

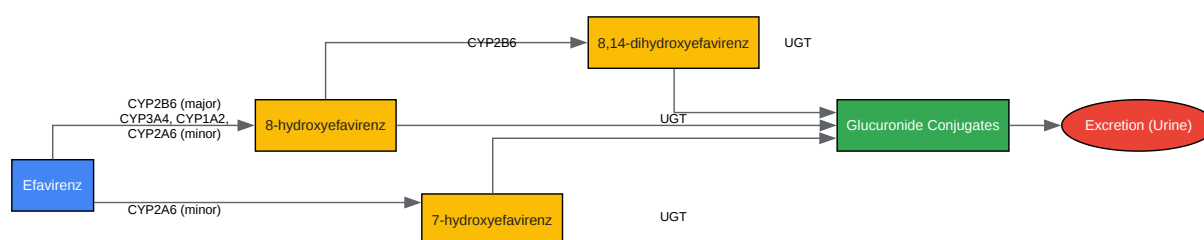
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Negative electrospray ionization (ESI-).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Efavirenz: m/z 314.2  $\rightarrow$  243.9
  - **Efavirenz- $^{13}\text{C}_6$** : m/z 320.2  $\rightarrow$  249.9

### 3.1.5. Quantification

The concentration of Efavirenz in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Efavirenz.

## Metabolic Pathway of Efavirenz

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, followed by glucuronidation.



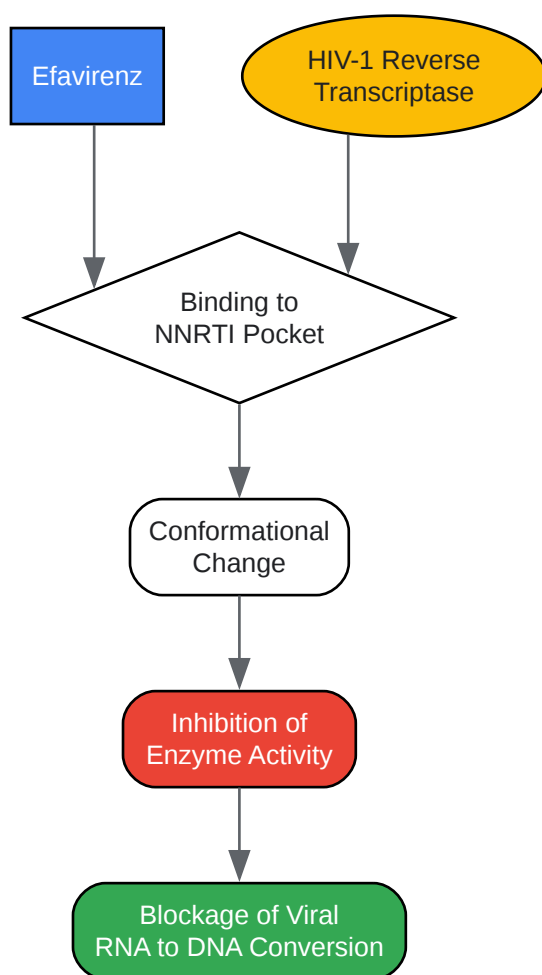
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Caption: Metabolic pathway of Efavirenz.

The primary route of Efavirenz metabolism involves hydroxylation at the 8-position to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6. Minor contributions are also made by CYP3A4, CYP1A2, and CYP2A6. 8-hydroxyefavirenz can be further hydroxylated to 8,14-dihydroxyefavirenz, also by CYP2B6. A minor metabolic pathway involves hydroxylation at the 7-position by CYP2A6. These hydroxylated metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form inactive glucuronides, which are subsequently excreted in the urine.

## Mechanism of Action of Efavirenz

As an NNRTI, Efavirenz works by binding directly to a non-essential site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function. Consequently, the conversion of viral RNA into DNA is blocked, preventing the replication of the virus.



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Caption: Mechanism of action of Efavirenz.

## Conclusion

**Efavirenz-13C6** is an essential tool for researchers and drug development professionals working with Efavirenz. Its utility as an internal standard ensures accurate and precise quantification in complex biological matrices, which is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive summary of its properties and a detailed protocol for its application, facilitating its effective use in a laboratory setting.

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